molecular formula C10H9ClO2 B13203099 5-Chloro-2-cyclopropylbenzoic acid

5-Chloro-2-cyclopropylbenzoic acid

Cat. No.: B13203099
M. Wt: 196.63 g/mol
InChI Key: SFEJVLGCWYBHIE-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5th position and a cyclopropyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of 5-chlorobenzoic acid. This can be done using a cyclopropyl halide in the presence of a strong base, such as sodium hydride, under reflux conditions. Another method involves the direct chlorination of 2-cyclopropylbenzoic acid using chlorine gas in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as the preparation of intermediates, purification through crystallization or distillation, and quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-cyclopropylbenzaldehyde or this compound.

    Reduction: Formation of 5-chloro-2-cyclopropylbenzyl alcohol or 5-chloro-2-cyclopropylbenzene.

    Substitution: Formation of compounds like 5-methoxy-2-cyclopropylbenzoic acid or 5-cyano-2-cyclopropylbenzoic acid.

Scientific Research Applications

5-Chloro-2-cyclopropylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropylbenzoic acid involves its interaction with specific molecular targets. The chlorine atom and cyclopropyl group influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.

    5-Chloro-2-iodobenzoic acid: Contains an iodine atom instead of a cyclopropyl group.

    2-Cyclopropylbenzoic acid: Lacks the chlorine substitution.

Uniqueness

5-Chloro-2-cyclopropylbenzoic acid is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-2-cyclopropylbenzoic acid

InChI

InChI=1S/C10H9ClO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13)

InChI Key

SFEJVLGCWYBHIE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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